Home > Products > Screening Compounds P113992 > N-(3-chloro-4-methylphenyl)-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide
N-(3-chloro-4-methylphenyl)-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide -

N-(3-chloro-4-methylphenyl)-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide

Catalog Number: EVT-4626663
CAS Number:
Molecular Formula: C21H24ClN7O
Molecular Weight: 425.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-Cyclohexyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine (CyPPA)

  • Compound Description: N-Cyclohexyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine (CyPPA) is a positive modulator of KCa2 channels. It displays subtype selectivity, showing higher potency for KCa2.2a channels compared to KCa2.3 channels. [] CyPPA has been shown to normalize the abnormal firing of Purkinje cells in cerebellar slices from SCA2 mice, suggesting its potential therapeutic usefulness for treating symptoms of ataxia. []
  • Relevance: CyPPA serves as the parent template for a series of modified analogues in a structure-activity relationship study aimed at discovering subtype-selective positive modulators of KCa2 channels. [] The study focused on replacing the cyclohexane moiety of CyPPA with various substituents to optimize potency and selectivity for KCa2.2a channels. [] The target compound, N-(3-chloro-4-methylphenyl)-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide, represents one such analogue where the cyclohexane ring is replaced with a 3-chloro-4-methylphenylpiperazinecarboxamide moiety. []

N-Benzene-N-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-4-pyrimidinamine Derivatives

  • Compound Description: These derivatives are a series of compounds that share a common core structure of N-benzene-N-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-4-pyrimidinamine. [] They were synthesized and evaluated for their ability to potentiate KCa2 channel activity. [] Within this series, halogen decoration at specific positions on the benzene ring significantly impacted potency and selectivity. []
  • Relevance: These derivatives represent a subclass of modified CyPPA analogues investigated in the structure-activity relationship study. [] The target compound, N-(3-chloro-4-methylphenyl)-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide, belongs to this category, exhibiting a benzene ring (3-chloro-4-methylphenyl) directly attached to the 4-pyrimidineamine core. []

3-(4-Chloro-2-fluorobenzyl)-2-methyl-N-(3-methyl-1H-pyrazol-5-yl)-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-6-amine (LY2784544)

  • Compound Description: LY2784544, a previously described kinase inhibitor, was identified as a novel GPR39 agonist in a small-molecule-based screening study. [] It displayed probe-dependent and pathway-dependent allosteric modulation by zinc. [] Notably, LY2784544 showed activity at GPR39 in the presence of zinc that was as potent or more potent than its reported kinase inhibitory activity in whole-cell assays. []
  • Relevance: Although not directly structurally similar to N-(3-chloro-4-methylphenyl)-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide, LY2784544 is included as a related compound due to its identification as a GPR39 agonist in the same study that revealed the target compound's activity. [] This highlights the potential for repurposing existing kinase inhibitors as GPR39 modulators, expanding the chemical space for developing novel GPR39-targeting drugs. []

1H-Benzimidazole-4-carboxylic acid, 2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-(4-morpholinyl)- (GSK2636771)

  • Compound Description: GSK2636771, another known kinase inhibitor, was also found to be a novel GPR39 agonist in the aforementioned screening study. [] Similar to LY2784544, it exhibited probe-dependent and pathway-dependent allosteric modulation by zinc. [] In the presence of zinc, its activity at GPR39 was comparable to or even exceeded its reported kinase inhibitory activity in whole-cell assays. []
  • Relevance: Like LY2784544, GSK2636771 shares the distinction of being identified as a GPR39 agonist alongside the target compound, N-(3-chloro-4-methylphenyl)-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide. [] This emphasizes the shared pharmacological space between kinase inhibitors and GPR39 agonists, suggesting a potential avenue for exploring existing kinase inhibitors as starting points for developing new GPR39-targeting therapeutics. []

N-[3-Chloro-4-[[[2-(methylamino)-6-(2-pyridinyl)-4-pyrimidinyl]amino]methyl]phenyl]methanesulfonamide (GPR39-C3)

  • Compound Description: GPR39-C3 is a previously described "GPR39-selective" agonist. [] In the study that identified LY2784544 and GSK2636771 as GPR39 agonists, GPR39-C3 served as a reference compound for comparing the signaling patterns of the newly discovered agonists at both canonical and noncanonical pathways. [] It also exhibited probe-dependent and pathway-dependent allosteric modulation by zinc. []
  • Relevance: Although not directly structurally related to N-(3-chloro-4-methylphenyl)-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide, GPR39-C3 is relevant because it represents a previously known GPR39 agonist used as a comparator in the same study that characterized the target compound's activity. [] This comparison helps establish the pharmacological profile of the target compound within the context of known GPR39 modulators. []

Properties

Product Name

N-(3-chloro-4-methylphenyl)-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide

IUPAC Name

N-(3-chloro-4-methylphenyl)-4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide

Molecular Formula

C21H24ClN7O

Molecular Weight

425.9 g/mol

InChI

InChI=1S/C21H24ClN7O/c1-14-4-5-17(11-18(14)22)25-21(30)28-8-6-27(7-9-28)19-12-20(24-13-23-19)29-16(3)10-15(2)26-29/h4-5,10-13H,6-9H2,1-3H3,(H,25,30)

InChI Key

YQKOHGIOWPYBPF-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C(=CC(=N4)C)C)Cl

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C(=CC(=N4)C)C)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.